REACTION_CXSMILES
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Cl[S:2]([C:5]1[CH:6]=[C:7]([CH:11]=[CH:12][CH:13]=1)[C:8]([OH:10])=[O:9])(=[O:4])=[O:3].[CH2:14]([NH:16][CH2:17][CH3:18])[CH3:15].Cl>C(Cl)Cl>[CH2:14]([N:16]([CH2:17][CH3:18])[S:2]([C:5]1[CH:6]=[C:7]([CH:11]=[CH:12][CH:13]=1)[C:8]([OH:10])=[O:9])(=[O:4])=[O:3])[CH3:15]
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Name
|
|
Quantity
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1.02 g
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Type
|
reactant
|
Smiles
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ClS(=O)(=O)C=1C=C(C(=O)O)C=CC1
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Name
|
|
Quantity
|
2.4 mL
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Type
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reactant
|
Smiles
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C(C)NCC
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
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C(Cl)Cl
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
Cl
|
Control Type
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UNSPECIFIED
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Setpoint
|
0 °C
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Type
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CUSTOM
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Details
|
The resulting mixture was stirred at 0° C. for 3 h
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
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extracting 3× with EtOAc
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Type
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WASH
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Details
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The combined organic was washed with brine
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Type
|
DRY_WITH_MATERIAL
|
Details
|
then dried over MgSO4
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Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
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Type
|
CUSTOM
|
Details
|
The residue was used without further purification
|
Reaction Time |
3 h |
Name
|
|
Type
|
|
Smiles
|
C(C)N(S(=O)(=O)C=1C=C(C(=O)O)C=CC1)CC
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |